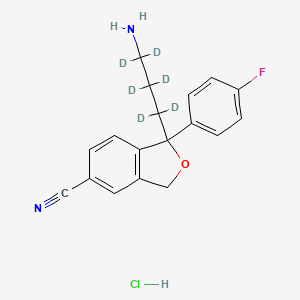

Amisulpride-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

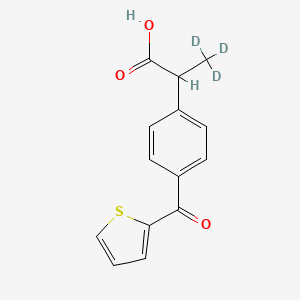

Amisulpride-d5 is the deuterium labeled version of Amisulpride . Amisulpride is an atypical antipsychotic medication used to treat schizophrenia and dysthymia . It is a selective dopamine D2 and D3 receptor antagonist .

Synthesis Analysis

The synthesis of amisulpride involves oxidation of 2-methoxy-4-amino-5-ethyl-thio benzoic acid (III) using acetic acid and hydrogen peroxide at 40-45°C for a few hours to obtain 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid (IV) .Molecular Structure Analysis

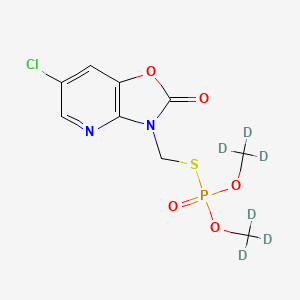

The molecular formula of Amisulpride-d5 is C17H22D5N3O4S . It has a molecular weight of 374.51 .Chemical Reactions Analysis

Amisulpride-d5 is intended for use as an internal standard for the quantification of amisulpride . Analytes are extracted using the acetonitrile protein precipitation method .Physical And Chemical Properties Analysis

Amisulpride-d5 has a molecular weight of 374.51 and a molecular formula of C17H22D5N3O4S . The density of Amisulpride is 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Amisulpride-d5 is extensively used as an internal standard in pharmacokinetic studies. This application is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of amisulpride. A study demonstrated the use of Amisulpride-d5 in developing a sensitive and specific LC–MS/MS method for quantifying amisulpride in human plasma .

Method Development and Validation

Researchers have utilized Amisulpride-d5 in the method development and validation of HPLC coupled with tandem mass spectrometry. This is vital for ensuring the reliability and accuracy of the analytical methods used in drug testing and research .

Bioanalytical Methodology

In bioanalysis, Amisulpride-d5 serves as a reference compound to compare and quantify the concentration of amisulpride in biological samples. This is particularly important in clinical settings and therapeutic drug monitoring .

Stability Testing

Amisulpride-d5 is used in stability testing to assess the stability of amisulpride under various conditions, such as freeze-thaw cycles, benchtop, and autosampler environments. This helps in determining the proper storage and handling conditions for the drug .

Wirkmechanismus

Target of Action

Amisulpride-d5, like its parent compound Amisulpride, is a highly selective antagonist of dopamine D2 and D3 receptors . These receptors are members of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins .

Mode of Action

Amisulpride-d5 selectively binds to D2/D3 receptors with no affinity for dopamine D1, D4, or D5 receptor subtypes . It has a dual effect: at low doses, it blocks presynaptic autoreceptors, facilitating dopamine release and thus resolving dopaminergic hypoactivity and the symptoms of depression. At higher doses, it blocks postsynaptic dopamine D2 and D3 receptors in the limbic region and prefrontal regions, which is responsible for its antipsychotic effects .

Biochemical Pathways

Amisulpride-d5, as an antagonist of the D2-like dopamine receptors, interacts with specific intracellular signaling pathways through coupling with G proteins . This interaction influences the dopaminergic neurotransmission in the brain, particularly in the limbic system .

Pharmacokinetics

The elimination of Amisulpride is biphasic. The elimination half-life of amisulpride is approximately 12 hours after an oral dose . The mean elimination half-life is approximately four to five hours in both healthy subjects and patients undergoing surgery receiving intravenous amisulpride . Renal function significantly influences the clearance of Amisulpride .

Result of Action

As an antipsychotic agent, Amisulpride-d5 alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . It also improves cognition with notable effects on the domains of attention, executive function, and working memory .

Action Environment

The action of Amisulpride-d5 can be influenced by various environmental factors such as renal function .

Safety and Hazards

Zukünftige Richtungen

Amisulpride is an effective and well-tolerated option for the first-line treatment of patients with acute schizophrenia as well as for those requiring long-term maintenance therapy . It is also used as an antiemetic agent . The use of Amisulpride-d5 as an internal standard for the quantification of amisulpride could be a future direction .

Eigenschaften

IUPAC Name |

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJOBXMMWNYJFB-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amisulpride-d5 | |

Q & A

Q1: What is Amisulpride-d5 and why is it used in these studies?

A1: Amisulpride-d5 is a deuterated form of Amisulpride, serving as an internal standard (IS) [, ]. It has a very similar chemical structure to Amisulpride but contains five deuterium atoms instead of regular hydrogen atoms. This difference in mass allows for its differentiation from Amisulpride during mass spectrometry analysis, while maintaining similar chemical behavior during sample preparation and analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)

![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)